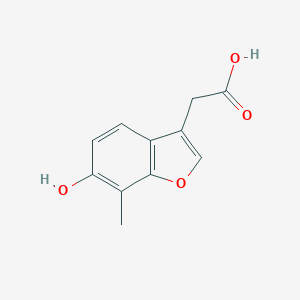
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves complex methods such as free radical cyclization cascades and proton quantum tunneling . These methods are designed to construct benzofuran rings with high yield and fewer side reactions . Specific synthetic routes for 2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid may involve similar advanced techniques to ensure the efficient construction of the benzofuran ring system.
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically focus on optimizing reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at the C-3 position play a crucial role in its selectivity . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their anti-cancer properties.
Other benzofuran derivatives: Exhibit similar biological activities, such as anti-tumor and anti-viral effects.
Uniqueness
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . The presence of the hydroxyl and methyl groups at specific positions enhances its selectivity and potency in various applications .
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(6-hydroxy-7-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H10O4/c1-6-9(12)3-2-8-7(4-10(13)14)5-15-11(6)8/h2-3,5,12H,4H2,1H3,(H,13,14) |
InChI Key |
KQZALXZDFKROIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OC=C2CC(=O)O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C2CC(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
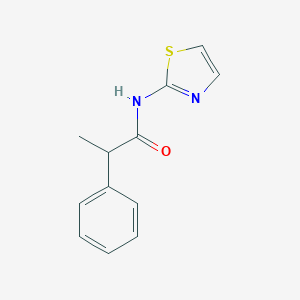
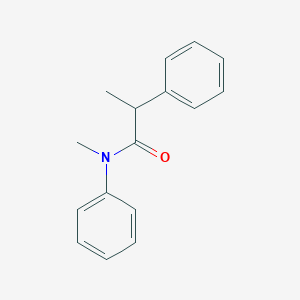

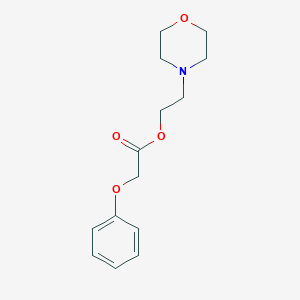
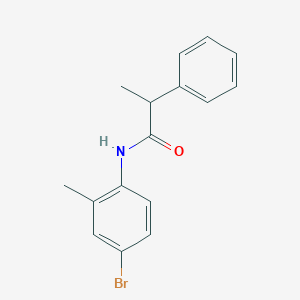
![METHYL 4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)
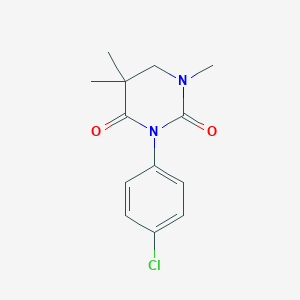
![N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)
![2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)
![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)
![1-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B258277.png)
![N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)
![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)
